

A Technical Guide to 3-Ethynylpyridine: Molecular Properties and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylpyridine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its rigid structure, combining a pyridine ring with an ethynyl group, allows for its use in the synthesis of a wide array of complex molecules with diverse biological activities and material properties. This technical guide provides an in-depth overview of the molecular properties of **3-ethynylpyridine** and a detailed protocol for its synthesis via the Sonogashira coupling reaction.

Core Molecular Data

The fundamental molecular properties of **3-ethynylpyridine** are summarized in the table below, providing a quick reference for researchers.



Property	Value	References
Molecular Formula	C7H5N	[1][2][3][4]
Molecular Weight	103.12 g/mol	[1][5][6]
CAS Number	2510-23-8	
Appearance	Pale yellow to light brown solid	-
Melting Point	39-40 °C	-
Boiling Point	83-84 °C at 30 mmHg	

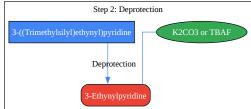
Synthesis of 3-Ethynylpyridine

A prevalent and efficient method for the synthesis of **3-ethynylpyridine** is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5]

Synthesis Pathway

The synthesis of **3-ethynylpyridine** is typically achieved through a two-step process involving the Sonogashira coupling of 3-bromopyridine with a protected alkyne, such as ethynyltrimethylsilane, followed by the removal of the silyl protecting group.





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A two-step synthesis of **3-Ethynylpyridine** via Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling for 3-Alkynylpyridine Synthesis

The following is a representative experimental protocol for the synthesis of 3-alkynylpyridines, adapted from procedures for the Sonogashira coupling of bromopyridine derivatives.[1][2][7] This protocol can be specifically tailored for the synthesis of **3-ethynylpyridine**.

Materials:

- 3-Bromopyridine
- Terminal alkyne (e.g., Ethynyltrimethylsilane)
- Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
- Copper(I) iodide (CuI)
- Amine base (e.g., Triethylamine (Et₃N))
- Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))
- Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
- Inert gas (Argon or Nitrogen)

Procedure:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 3 mol%) and copper(I) iodide (e.g., 5 mol%).
- Addition of Reactants: Add 3-bromopyridine (1.0 equivalent) and the anhydrous solvent.
- Degassing: Degas the mixture by bubbling with the inert gas for 10-15 minutes.
- Addition of Base and Alkyne: Add the amine base (e.g., 2.0 equivalents), followed by the dropwise addition of the terminal alkyne (e.g., 1.1 equivalents).



- Reaction: Heat the reaction mixture to the appropriate temperature (typically between 60-100°C) and monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).
- Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Deprotection (if using a protected alkyne):

If a protected alkyne such as ethynyltrimethylsilane is used, the resulting silylated intermediate will require a deprotection step. This is typically achieved by treating the intermediate with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in a protic solvent.

Conclusion

3-Ethynylpyridine is a key synthetic intermediate with well-defined molecular properties. The Sonogashira coupling reaction provides a robust and versatile method for its synthesis, enabling access to a wide range of derivatives for applications in drug discovery and materials science. The provided protocol offers a solid foundation for researchers to synthesize this valuable compound and its analogs.

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